N-(5-nitroquinolin-8-yl)propane-1,3-diamine
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Overview
Description
N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline ring substituted with a nitro group at the 5-position and a propane-1,3-diamine moiety at the 8-position. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Propane-1,3-Diamine Derivative: The nitrated quinoline is then reacted with propane-1,3-diamine under suitable conditions to form the desired compound. This step may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the amine groups are replaced by other functional groups.
Oxidation: The amine groups can be oxidized to form corresponding imines or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Various nucleophiles (e.g., halides, alkoxides), appropriate solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N1-(5-AMINOQUINOLIN-8-YL)PROPANE-1,3-DIAMINE.
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of imines or other oxidized products.
Scientific Research Applications
N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The nitro group and the amine groups play crucial roles in its activity, potentially through redox reactions and interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)-1,3-propanediamine (Norspermidine): Similar in structure but lacks the quinoline ring and nitro group.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Contains a propane-1,3-diamine moiety but differs in the substitution pattern.
Uniqueness
N1-(5-NITROQUINOLIN-8-YL)PROPANE-1,3-DIAMINE is unique due to its combination of a quinoline ring with a nitro group and a propane-1,3-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H14N4O2 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
N'-(5-nitroquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H14N4O2/c13-6-2-8-14-10-4-5-11(16(17)18)9-3-1-7-15-12(9)10/h1,3-5,7,14H,2,6,8,13H2 |
InChI Key |
SFACCKTZHGCRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCCCN)[N+](=O)[O-] |
Origin of Product |
United States |
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